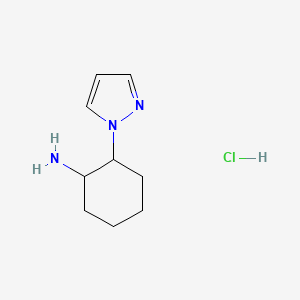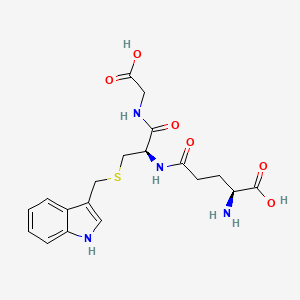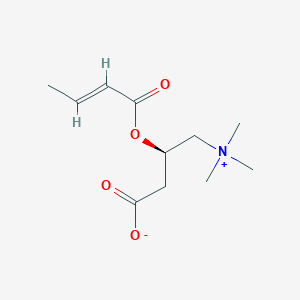
(R)-crotonylcarnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-crotonylcarnitine is a derivative of carnitine, a compound that plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-crotonylcarnitine typically involves the esterification of crotonic acid with carnitine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-crotonylcarnitine may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
®-crotonylcarnitine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carnitine derivatives.
科学研究应用
®-crotonylcarnitine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular energy production.
Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.
Industry: Utilized in the production of dietary supplements and as an additive in certain food products.
作用机制
The mechanism of action of ®-crotonylcarnitine involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids, forming acyl-carnitine esters, which are then transported across the mitochondrial membrane. Inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and the carnitine transporter proteins.
相似化合物的比较
Similar Compounds
Acetylcarnitine: Another derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Propionylcarnitine: Similar to ®-crotonylcarnitine but involved in the transport of propionyl groups.
Butyrylcarnitine: Involved in the transport of butyryl groups.
Uniqueness
®-crotonylcarnitine is unique due to its specific role in the transport of crotonyl groups, which are intermediates in the metabolism of certain fatty acids. This specificity makes it a valuable compound for studying metabolic pathways and potential therapeutic applications related to fatty acid metabolism.
属性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
(3R)-3-[(E)-but-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4/h5-6,9H,7-8H2,1-4H3/b6-5+/t9-/m1/s1 |
InChI 键 |
HQDBMDGXEZLSNK-VUHVRTRXSA-N |
手性 SMILES |
C/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


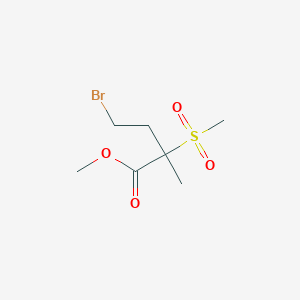
![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
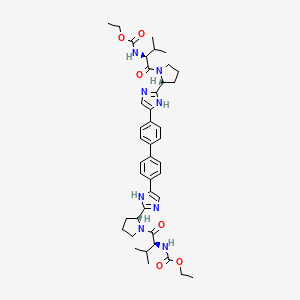
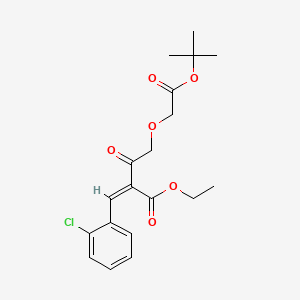
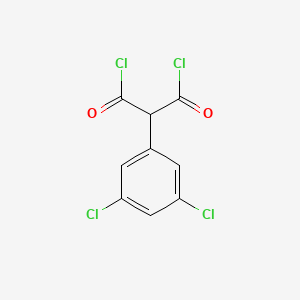

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
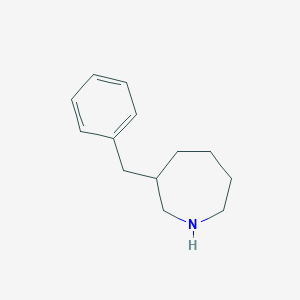
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13849376.png)
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
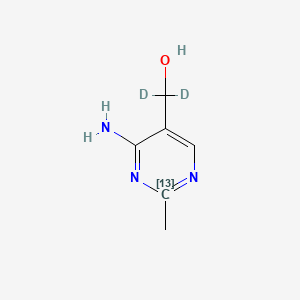
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
